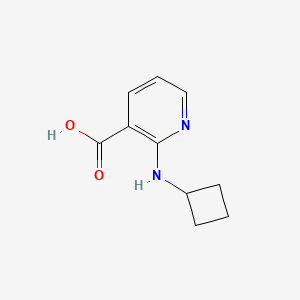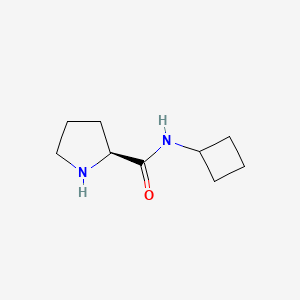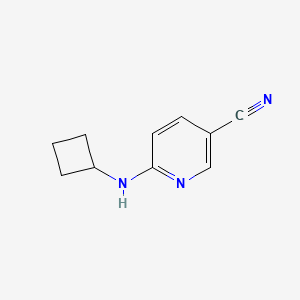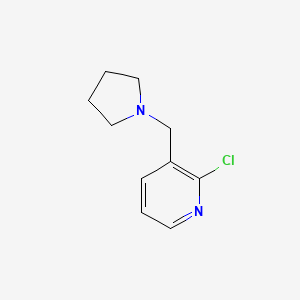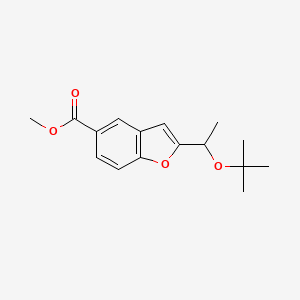
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester
Descripción general
Descripción
2-(1-tert-Butoxy-ethyl)-benzofuran-5-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C16H20O4 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The presence of a tert-butoxy group suggests that it might be used as a protecting group in organic synthesis . Protecting groups are functional groups used in chemistry to temporarily mask reactive sites in a molecule during a chemical reaction.
Mode of Action
The tert-butoxy group in the compound could potentially interact with its targets by forming a reversible adduct via acid-catalyzed alkoxylation . This would render the protected site unreactive during the course of the reaction, allowing for selective reactivity of other functional groups in the molecule.
Biochemical Pathways
A related compound, 3,5-disubstituted hydantoins, has been prepared using a mechanochemical approach from α-amino esters . This suggests that the compound could potentially be involved in similar biochemical pathways.
Pharmacokinetics
The presence of the tert-butoxy group could potentially influence the compound’s solubility and stability, thereby affecting its bioavailability .
Result of Action
The use of protecting groups like the tert-butoxy group can allow for selective reactivity in complex organic molecules, potentially leading to the synthesis of various bioactive compounds .
Propiedades
IUPAC Name |
methyl 2-[1-[(2-methylpropan-2-yl)oxy]ethyl]-1-benzofuran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-10(20-16(2,3)4)14-9-12-8-11(15(17)18-5)6-7-13(12)19-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPOTASEKCLOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(O1)C=CC(=C2)C(=O)OC)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


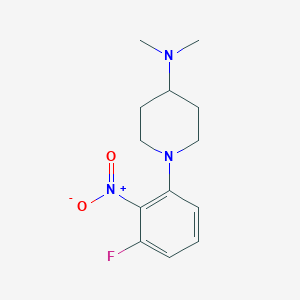
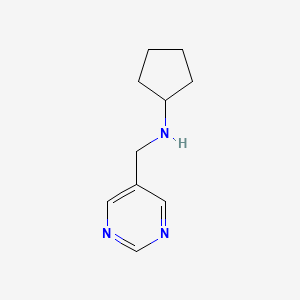
![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)
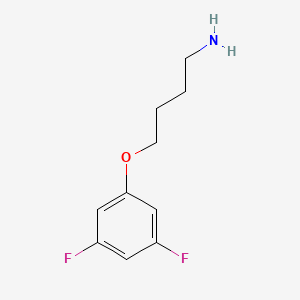
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)
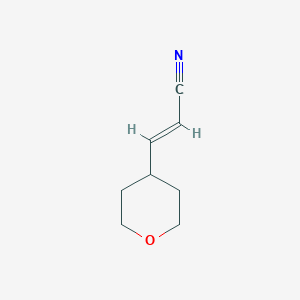
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)
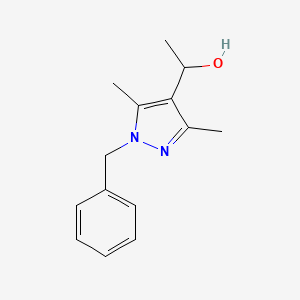
![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)
